2-amino-N-methyl-N-(oxan-4-yl)propanamide
Description
2-Amino-N-methyl-N-(oxan-4-yl)propanamide (CAS: 1236265-44-3 as its hydrochloride salt ) is a substituted propanamide derivative featuring a tetrahydropyran-4-yl (oxan-4-yl) group, a methylamino substituent, and a primary amine on the propanamide backbone. Its molecular formula is C₁₀H₂₁ClN₂O₂ (hydrochloride form), with a molecular weight of 260.74 g/mol . This compound is categorized as a pharmaceutical intermediate, though commercial availability is currently discontinued .
Properties
IUPAC Name |
2-amino-N-methyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWAILBNNILRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-methyl-N-(oxan-4-yl)propanamide, also known by its chemical identifier CID 43611105, is a synthetic organic compound with potential biological applications. Its unique structure, featuring an amino group and an oxan-4-yl moiety, suggests a variety of interactions within biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₉H₁₈N₂O₂, with a molecular weight of approximately 174.25 g/mol. The compound's structure includes an amide functional group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 174.25 g/mol |
| Structure | Contains an amino group and oxan-4-yl moiety |
Preliminary studies indicate that this compound may interact with various biological pathways, potentially influencing cellular signaling and metabolic processes. The presence of the amine group suggests possible interactions with receptors or enzymes involved in key biochemical pathways.
Biological Assays and Findings
- Anticancer Activity : Research has highlighted the potential of related compounds in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines in vitro, suggesting that this compound may exhibit similar properties .
- Kinase Inhibition : Related compounds have been evaluated for their inhibitory effects on Bruton's tyrosine kinase (BTK), a target in B cell malignancies. Although specific data on this compound is limited, the structural similarities with known BTK inhibitors suggest that it could also possess kinase inhibitory properties .
- Biochemical Pathways : Compounds with similar structures have been shown to affect the cyclooxygenase (COX) pathway, which is crucial for inflammatory responses. This suggests that this compound could potentially modulate inflammatory processes.
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various compounds on breast cancer cell lines (MCF-7 and MDA-MB-468), certain derivatives demonstrated significant cytotoxicity. While direct studies on this compound are lacking, the implications of its structural analogs indicate its potential effectiveness in similar assays .
Study 2: Kinase Selectivity
A comparative analysis of kinase inhibitors revealed that certain structural features enhance selectivity against specific kinases. Given the structural attributes of this compound, further investigations are warranted to assess its selectivity profile against various kinases, particularly BTK .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
- Oxan-4-yl vs. Aromatic Substituents: The oxan-4-yl group in the target compound reduces lipophilicity (logP ~1.5) compared to aromatic analogs like (S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide (logP 1.8) . This may enhance aqueous solubility, critical for bioavailability.
- Hydrogen Bonding: The target compound has two H-bond donors and three acceptors, similar to 2-(4-Methoxybenzenethio)propanamide .
Key Research Findings
Solubility Advantage : The oxan-4-yl group in the target compound likely improves solubility over phenyl-substituted analogs, as seen in 3-(4-methoxyphenyl)-N-[(oxan-4-yl)methyl]propanamide (logP 2.12 vs. 2.5 for piperidinyl-phenyl analog) .
Metabolic Stability : Rigid cyclic ether substituents (e.g., oxan-4-yl) are less prone to oxidative metabolism than benzyl groups, a feature exploited in protease inhibitors .
Stereochemical Complexity: The (S)-enantiomer of 2-Amino-N-methyl-N-(4-methylbenzyl)propanamide shows enantioselective activity in preclinical models, highlighting the importance of stereochemistry in propanamide derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
